TrkA Inhibitor

Description

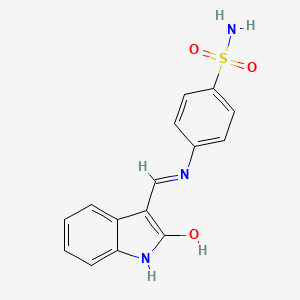

Structure

3D Structure

Properties

Molecular Formula |

C15H13N3O3S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]benzenesulfonamide |

InChI |

InChI=1S/C15H13N3O3S/c16-22(20,21)11-7-5-10(6-8-11)17-9-13-12-3-1-2-4-14(12)18-15(13)19/h1-9,18-19H,(H2,16,20,21) |

InChI Key |

NCJKZPXFXOMPSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Inhibition: An In-depth Technical Guide to the Mechanism of Action of Small Molecule TrkA Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase encoded by the NTRK1 gene, is a critical mediator of neuronal development, survival, and function through its interaction with nerve growth factor (NGF)[1][2]. However, the dysregulation of TrkA signaling, primarily through chromosomal rearrangements resulting in NTRK gene fusions, has been identified as a potent oncogenic driver in a diverse range of adult and pediatric cancers[3][4]. This has established TrkA as a pivotal therapeutic target, leading to the development of highly specific small molecule inhibitors. This technical guide provides a comprehensive overview of the mechanism of action of these inhibitors, detailing their binding modes, impact on cellular signaling, and the molecular underpinnings of therapeutic resistance.

The TrkA Signaling Cascade

Upon binding of its ligand, Nerve Growth Factor (NGF), the TrkA receptor undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its kinase domain. This phosphorylation cascade initiates the recruitment of adaptor proteins and the activation of several key downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival. The three major signaling axes are:

-

The RAS/MAPK Pathway: This pathway is primarily involved in cell proliferation and differentiation.

-

The PI3K/AKT Pathway: This cascade is a critical regulator of cell survival and apoptosis.

-

The PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of protein kinase C (PKC).

In the context of NTRK fusion-positive cancers, the resulting chimeric proteins are constitutively active, leading to ligand-independent and uncontrolled activation of these downstream pathways, thereby driving tumor growth and survival.

Caption: Overview of the major TrkA signaling pathways.

Binding Mechanisms of Small Molecule TrkA Inhibitors

Small molecule TrkA inhibitors are broadly classified based on their mode of interaction with the kinase domain. The majority of these inhibitors are ATP-competitive, targeting the ATP-binding pocket of the TrkA kinase.

Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase, directly competing with ATP. First-generation inhibitors such as larotrectinib and entrectinib are examples of Type I inhibitors.

Type II Inhibitors: In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase. This binding mode often involves an adjacent hydrophobic pocket, which can confer greater selectivity. Compound 32h is an example of a selective Type II TrkA inhibitor.

Type III and IV Inhibitors: Type III inhibitors are allosteric modulators that bind to a site distinct from the ATP-binding pocket, while Type IV inhibitors target a region outside of the kinase domain. These classes of inhibitors are less common but offer alternative strategies for achieving selectivity and overcoming resistance.

The following table summarizes the biochemical potency of several key TrkA inhibitors against wild-type TrkA and common resistance mutants.

| Inhibitor | Type | Target(s) | IC50 (TrkA WT, nM) | IC50 (TrkA G595R, nM) | IC50 (TrkA G667C, nM) | PDB ID |

| Larotrectinib | Type I | Pan-Trk | ~5 | - | - | - |

| Entrectinib | Type I | Pan-Trk, ROS1, ALK | ~1.7 | - | - | - |

| Selitrectinib | Type I (Next-gen) | Pan-Trk | - | - | - | - |

| Repotrectinib | Type I (Next-gen) | Pan-Trk, ROS1, ALK | - | - | - | 7VKO |

| Compound 32h | Type II | TrkA selective | 72 | - | - | 7XBI |

| Trk-IN-28 | - | Pan-Trk | 0.55 | 25.1 | 5.4 | - |

Data for some inhibitors against specific mutations are not publicly available. "-" indicates data not available.

Mechanisms of Acquired Resistance

A significant clinical challenge in the long-term treatment with TrkA inhibitors is the development of acquired resistance. The primary mechanisms of resistance can be categorized as either on-target or off-target.

On-Target Resistance: This involves the emergence of secondary mutations within the NTRK1 kinase domain that interfere with inhibitor binding. These mutations are often located in the:

-

Solvent Front: (e.g., G595R) These mutations sterically hinder the binding of first-generation inhibitors.

-

Gatekeeper Residue: (e.g., F589L) These mutations are located deep within the ATP-binding pocket and control access to a hydrophobic region.

-

xDFG Motif: (e.g., G667C) Mutations in this region can stabilize the inactive conformation of the kinase, reducing the efficacy of Type I inhibitors.

Next-generation inhibitors, such as repotrectinib and selitrectinib, have been specifically designed to overcome these on-target resistance mutations.

Off-Target Resistance: Cancer cells can also develop resistance by activating alternative signaling pathways to bypass their dependency on TrkA signaling. This can occur through:

-

Activation of Bypass Pathways: Genomic alterations that lead to the activation of parallel signaling cascades, most notably the MAPK pathway, can confer resistance.

-

Upregulation of Other Receptor Tyrosine Kinases: Increased expression or activation of other RTKs, such as MET, can provide an alternative route for cell survival and proliferation.

Experimental Protocols

The characterization of novel TrkA inhibitors relies on a cascade of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Caption: Generalized experimental workflow for the evaluation of novel TrkA inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory activity of a compound against purified TrkA kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute recombinant human TrkA protein to a predetermined optimal concentration in kinase buffer.

-

Prepare a stock solution of a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1).

-

Prepare a stock solution of ATP (e.g., 10 mM).

-

Perform serial dilutions of the test inhibitor in DMSO.

-

-

Kinase Reaction:

-

In a 96- or 384-well plate, add the kinase buffer, diluted TrkA enzyme, and substrate.

-

Add the serially diluted inhibitor or DMSO vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Terminate the kinase reaction.

-

Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production via a luminescent signal).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT/MTS)

Objective: To assess the effect of an inhibitor on the proliferation and viability of TrkA-dependent cancer cells.

Methodology:

-

Cell Seeding:

-

Plate a TrkA-dependent cancer cell line (e.g., KM12, which harbors a TPM3-NTRK1 fusion) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test inhibitor in cell culture medium.

-

Replace the existing medium with the medium containing the various concentrations of the inhibitor or a DMSO vehicle control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

Detection:

-

Add a cell viability reagent (e.g., MTT or MTS) to each well and incubate for 1-4 hours.

-

If using MTT, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490-570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.

-

Western Blot Analysis

Objective: To confirm the mechanism of action of an inhibitor by assessing the phosphorylation status of TrkA and its downstream signaling proteins.

Methodology:

-

Cell Treatment and Lysis:

-

Seed TrkA-dependent cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of the inhibitor or vehicle control for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of TrkA, ERK, and AKT overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the target proteins.

-

Conclusion

Small molecule TrkA kinase inhibitors represent a significant advancement in precision oncology, offering a tumor-agnostic therapeutic strategy for patients with NTRK fusion-positive cancers. A thorough understanding of their mechanism of action, including their binding modes and the molecular basis of resistance, is paramount for the continued development of more effective and durable therapies. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel TrkA inhibitors, from initial biochemical screening to the confirmation of their mechanism of action in a cellular context. As our knowledge of TrkA signaling and resistance mechanisms continues to evolve, so too will our ability to design the next generation of inhibitors to combat this challenging disease.

References

Methodological & Application

Application Note: Investigating TrkA Function in Cancer Cells using CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA), encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1][2] However, aberrant TrkA signaling has been increasingly implicated in the tumorigenesis and metastasis of various cancers, including breast, lung, and prostate cancer.[1][3][4] Activation of TrkA by its ligand, nerve growth factor (NGF), triggers downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are pivotal in regulating cell proliferation, survival, and invasion. Consequently, TrkA represents a promising therapeutic target for cancer treatment.

The advent of CRISPR-Cas9 technology has provided a powerful tool for precise gene editing, enabling researchers to elucidate the specific functions of genes like NTRK1 in cancer progression. By creating targeted knockouts of the NTRK1 gene, it is possible to systematically study the impact of TrkA loss on cancer cell behavior.

This application note provides a comprehensive set of protocols for utilizing CRISPR-Cas9 to knock out TrkA in cancer cells and subsequently analyze the functional consequences on cell viability, apoptosis, migration, and invasion.

Experimental Workflow

The overall experimental workflow for studying TrkA function using CRISPR-Cas9 is depicted below. The process begins with the design and delivery of CRISPR-Cas9 components to generate TrkA knockout cells, followed by validation of the knockout and a series of functional assays to assess the phenotypic changes.

Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of TrkA

This protocol outlines the steps for generating TrkA knockout cancer cell lines using a transient transfection approach.

Materials:

-

Cancer cell line of interest

-

pSpCas9(BB)-2A-Puro (PX459) V2.0 vector (or similar)

-

TrkA-targeting single guide RNAs (sgRNAs)

-

Scrambled (non-targeting) sgRNA control

-

Lipofectamine™ 3000 Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

Complete cell culture medium

-

Puromycin

-

96-well plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

sgRNA Design: Design at least two sgRNAs targeting an early exon of the NTRK1 gene using a validated online tool. Order synthesized sgRNAs.

-

Vector Preparation: Clone the individual TrkA-targeting sgRNAs and the scrambled control sgRNA into the pSpCas9(BB)-2A-Puro vector according to the manufacturer's protocol.

-

Cell Seeding: The day before transfection, seed the cancer cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection:

-

For each well, dilute 2.5 µg of the plasmid DNA (pSpCas9 vector with sgRNA) in 125 µL of Opti-MEM™.

-

In a separate tube, dilute 5 µL of Lipofectamine™ 3000 in 125 µL of Opti-MEM™.

-

Combine the diluted DNA and Lipofectamine™ 3000, mix gently, and incubate for 15 minutes at room temperature.

-

Add the 250 µL DNA-lipid complex to the cells in a dropwise manner.

-

-

Puromycin Selection: 24 hours post-transfection, replace the medium with complete medium containing a predetermined optimal concentration of puromycin to select for transfected cells. Culture the cells in the selection medium for 48-72 hours until non-transfected control cells are eliminated.

-

Single-Cell Cloning:

-

After selection, harvest the surviving cells and perform serial dilutions to seed single cells into individual wells of 96-well plates.

-

Monitor the plates for colony formation from single cells.

-

-

Expansion of Clones: Once colonies are established, expand the individual clones for subsequent validation and functional assays.

Protocol 2: Validation of TrkA Knockout by Western Blot

This protocol confirms the absence of TrkA protein in the generated cell clones.

Materials:

-

TrkA knockout and wild-type (WT) control cell clones

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

4-12% Bis-Tris protein gels

-

PVDF membrane

-

Primary antibodies: anti-TrkA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein from each sample onto a 4-12% Bis-Tris gel.

-

Run the gel and transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TrkA antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The absence of a band at the expected molecular weight for TrkA in the knockout clones confirms a successful knockout. β-actin serves as a loading control.

Protocol 3: Cell Viability Assay

This assay measures the effect of TrkA knockout on cell proliferation and viability.

Materials:

-

TrkA knockout and WT control cells

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader with luminescence detection capabilities

Procedure:

-

Cell Seeding: Seed 5,000 cells per well of a 96-well plate in triplicate for both knockout and WT cell lines.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24, 48, and 72 hours.

-

Assay:

-

At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Record the luminescence using a plate reader. A decrease in luminescence in the knockout cells compared to the WT cells indicates reduced cell viability.

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the level of apoptosis and necrosis in TrkA knockout cells.

Materials:

-

TrkA knockout and WT control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Staining:

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both.

-

Protocol 5: Cell Migration and Invasion Assays

These assays assess the impact of TrkA knockout on the migratory and invasive potential of cancer cells using Transwell inserts.

Materials:

-

TrkA knockout and WT control cells

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Complete medium with 10% FBS (chemoattractant)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

For Invasion Assay: Coat the top of the Transwell insert membrane with a thin layer of Matrigel and incubate at 37°C for 2-4 hours to allow it to solidify. For the migration assay, this step is omitted.

-

Cell Seeding:

-

Harvest and resuspend the cells in serum-free medium.

-

Seed 5 x 10^4 cells in 200 µL of serum-free medium into the upper chamber of the Transwell insert.

-

-

Chemoattraction: Add 600 µL of complete medium with 10% FBS to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

Analysis:

-

After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.

-

Count the number of stained cells in several random fields under a microscope. A decrease in the number of migrated/invaded cells in the knockout group compared to the WT group indicates a role for TrkA in these processes.

-

Data Presentation

Quantitative data from the functional assays should be summarized in tables for clear comparison between the TrkA knockout and wild-type control cells. The following tables present illustrative data based on the expected outcomes of TrkA knockout in cancer cells.

Table 1: Effect of TrkA Knockout on Cell Viability

| Cell Line | Time (hours) | Relative Luminescence Units (RLU) | % Decrease in Viability |

| WT Control | 24 | 150,000 ± 12,000 | - |

| TrkA KO | 24 | 135,000 ± 10,000 | 10% |

| WT Control | 48 | 320,000 ± 25,000 | - |

| TrkA KO | 48 | 240,000 ± 20,000 | 25% |

| WT Control | 72 | 650,000 ± 50,000 | - |

| TrkA KO | 72 | 422,500 ± 35,000 | 35% |

Table 2: Effect of TrkA Knockout on Apoptosis

| Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |

| WT Control | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.3 |

| TrkA KO | 15.8 ± 2.1 | 8.5 ± 1.2 | 24.3 ± 3.3 |

Table 3: Effect of TrkA Knockout on Cell Migration and Invasion

| Cell Line | Average Migrated Cells per Field | % Decrease in Migration | Average Invaded Cells per Field | % Decrease in Invasion |

| WT Control | 250 ± 30 | - | 180 ± 25 | - |

| TrkA KO | 100 ± 15 | 60% | 63 ± 10 | 65% |

TrkA Signaling Pathway Analysis

To further investigate the mechanism by which TrkA knockout affects cancer cell function, Western blot analysis of key downstream signaling proteins can be performed.

Upon TrkA knockout, a decrease in the phosphorylation of downstream effectors such as AKT and ERK is expected, providing a molecular explanation for the observed phenotypic changes.

Conclusion

This application note provides a detailed framework for researchers to investigate the functional role of TrkA in cancer cells using CRISPR-Cas9 technology. The provided protocols for TrkA knockout and subsequent functional assays, along with the illustrative data, offer a comprehensive guide for designing and executing experiments to validate TrkA as a potential therapeutic target in oncology. The combination of genetic knockout with phenotypic and molecular analyses will undoubtedly contribute to a deeper understanding of TrkA's role in cancer progression and aid in the development of novel anti-cancer therapies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. horizondiscovery.com [horizondiscovery.com]

- 3. Molecular Kinetics of Nerve Growth Factor Receptor Trafficking and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized in vitro three-dimensional invasion assay for quantifying a wide range of cancer cell invasive behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Flow Cytometry Analysis of TrkA Expression on Cell Surfaces

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of cell surface Tropomyosin receptor kinase A (TrkA) expression using flow cytometry. This document includes recommended protocols, antibody selection guidelines, data analysis strategies, and troubleshooting tips to ensure accurate and reproducible results.

Introduction to TrkA and its Significance

Tropomyosin receptor kinase A (TrkA), also known as NTRK1, is a high-affinity receptor for Nerve Growth Factor (NGF).[1] The interaction between NGF and TrkA initiates critical signaling cascades, such as the Ras/MAPK and PI3K/Akt pathways, which are fundamental for neuronal survival, differentiation, and proliferation.[1][2][3] Beyond its role in the nervous system, aberrant TrkA signaling is implicated in various cancers, including neuroblastoma, breast, and prostate cancer, making it a significant target for drug development.[4] Flow cytometry is a powerful technique for quantifying the expression of cell surface TrkA, enabling researchers to characterize cell populations, assess receptor density, and evaluate the effects of therapeutic interventions.

Selecting a Validated Anti-TrkA Antibody

The success of any flow cytometry experiment hinges on the quality and specificity of the primary antibody. Several commercially available antibodies have been validated for detecting TrkA on the cell surface.

Key Considerations for Antibody Selection:

-

Validation Data: Prioritize antibodies with strong validation data, such as knockout (KO) validation, which provides the highest level of confidence in specificity. For instance, some commercially available anti-human TrkA monoclonal antibodies have been validated using TrkA knockout K562 cell lines.

-

Application: Ensure the antibody is explicitly validated for flow cytometry.

-

Clonality: Monoclonal antibodies generally offer higher lot-to-lot consistency compared to polyclonal antibodies.

-

Fluorochrome Conjugation: Direct fluorochrome-conjugated antibodies streamline the staining protocol by eliminating the need for a secondary antibody, which can reduce non-specific binding. A wide variety of conjugates are available, including FITC, PE, and APC. If using an unconjugated primary antibody, a reliable, cross-adsorbed secondary antibody is necessary.

-

Isotype Control: An appropriate isotype control is crucial for distinguishing specific antibody binding from non-specific background staining. The isotype control should match the host species, isotype, and conjugation of the primary antibody.

Quantitative Analysis of TrkA Expression

Flow cytometry allows for the quantitative assessment of TrkA expression levels across different cell populations. The following table summarizes TrkA expression data from various studies.

| Cell Type | Description | TrkA Expression Level | Reference |

| K562 | Human chronic myelogenous leukemia cell line | Positive | |

| TF-1 | Human erythroleukemia cell line | Positive | |

| CMK | Human acute megakaryoblastic leukemia cell line | Positive | |

| THP-1 | Human monocytic leukemia cell line | Positive | |

| PC12 | Rat pheochromocytoma cell line | 5-30% of the cell population labeled for surface TrkA | |

| Differentiated Sensory Neurons | Derived from human induced pluripotent stem cells | 1-2% TrkA positive cells | |

| Mouse Natural Killer (NK) Cells | Freshly isolated | ~20% TrkA positive cells | |

| Mouse Natural Killer (NK) Cells | IL-2 Activated | ~100% TrkA positive cells |

Experimental Protocols

Protocol 1: Cell Surface Staining of TrkA for Flow Cytometry

This protocol outlines the steps for staining cell surface TrkA on either suspension or adherent cells.

Materials:

-

Single-cell suspension of cells to be analyzed

-

Validated anti-TrkA primary antibody (fluorochrome-conjugated or unconjugated)

-

Isotype control antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)

-

Fc Receptor Blocking Reagent (optional but recommended)

-

Secondary antibody (if using an unconjugated primary antibody)

-

FACS tubes

Procedure:

-

Cell Preparation:

-

Suspension Cells: Harvest cells and centrifuge at 300-400 x g for 5 minutes. Wash once with ice-cold Flow Cytometry Staining Buffer.

-

Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution to avoid cleaving the extracellular domain of TrkA. Avoid harsh trypsinization. Wash cells with Flow Cytometry Staining Buffer.

-

Resuspend cells in staining buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Fc Receptor Blocking (Optional):

-

To reduce non-specific binding, incubate cells with an Fc receptor blocking reagent for 10-15 minutes at room temperature. Do not wash after this step.

-

-

Primary Antibody Staining:

-

Aliquot 100 µL of the cell suspension (approximately 1 x 10^5 to 1 x 10^6 cells) into FACS tubes.

-

Add the pre-titrated amount of anti-TrkA primary antibody or the corresponding isotype control to the respective tubes.

-

Vortex gently and incubate for 30 minutes at room temperature in the dark.

-

-

Washing:

-

Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

-

Discard the supernatant. Repeat the wash step two more times.

-

-

Secondary Antibody Staining (if applicable):

-

If using an unconjugated primary antibody, resuspend the cell pellet in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

Repeat the washing steps as described in step 4.

-

-

Data Acquisition:

-

Resuspend the final cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.

-

Analyze the samples on a flow cytometer.

-

Protocol 2: Antibody Validation Using a Positive and Negative Cell Line

Procedure:

-

Select a cell line known to express TrkA (positive control, e.g., K562) and a cell line with no or very low TrkA expression (negative control). KO cell lines are ideal negative controls.

-

Prepare single-cell suspensions of both cell lines.

-

Stain both cell lines with the anti-TrkA antibody and its corresponding isotype control following Protocol 1.

-

Acquire and analyze the data. A specific antibody should show a clear positive signal on the positive control cell line compared to its isotype control, and minimal to no signal on the negative control cell line.

Data Analysis and Interpretation

-

Gating Strategy:

-

Begin by gating on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.

-

Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.

-

Gate on single cells to exclude doublets.

-

-

Fluorescence Analysis:

-

Use a histogram to visualize the fluorescence intensity of the TrkA staining.

-

Set the positive gate based on the isotype control staining, where the isotype-stained population should be considered negative.

-

The percentage of TrkA-positive cells and the median fluorescence intensity (MFI) can be quantified.

-

Visualizations

TrkA Signaling Pathway

Caption: TrkA signaling pathways activated by NGF binding.

Experimental Workflow for Flow Cytometry Analysis of TrkA

Caption: Workflow for cell surface TrkA staining and analysis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Weak or No Signal | Low or no TrkA expression on cells. | Check literature for expected expression levels and include a known positive control cell line. |

| Antibody not suitable for flow cytometry or expired. | Ensure the antibody is validated for this application and is within its expiration date. | |

| Insufficient antibody concentration. | Titrate the antibody to determine the optimal concentration. | |

| Antigen degradation due to cell handling. | Use gentle, non-enzymatic methods for detaching adherent cells. Keep cells on ice and use a buffer containing sodium azide to prevent receptor internalization. | |

| High Background Staining | Non-specific antibody binding to Fc receptors. | Include an Fc receptor blocking step before primary antibody incubation. |

| Isotype control not appropriate. | Ensure the isotype control matches the primary antibody's species, isotype, and concentration. | |

| Too much primary or secondary antibody. | Titrate antibodies to optimal concentrations. | |

| Inadequate washing. | Ensure sufficient washing steps are performed to remove unbound antibodies. | |

| Dead cells are present. | Use a viability dye to exclude dead cells from the analysis, as they can bind antibodies non-specifically. |

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility and Bioavailability of TrkA Inhibitor Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the poor solubility and bioavailability of TrkA inhibitor compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Solubility Issues

Q1: My this compound compound shows poor solubility in aqueous buffers. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge for kinase inhibitors.[1] Here are some initial troubleshooting steps:

-

Solvent Selection: For stock solutions, dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds at high concentrations.[2] For aqueous experimental media, it's crucial to keep the final DMSO concentration low (typically <0.5%) to avoid off-target effects.[2]

-

pH Adjustment: The solubility of many kinase inhibitors is pH-dependent, especially for weakly basic compounds.[3] Ionized forms are generally more soluble.[3] Experiment with a range of pH values in your buffers to identify the optimal pH for solubility.

-

Use of Co-solvents and Surfactants: In some cases, adding a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can improve solubility. Non-ionic surfactants, such as Tween-20 or Triton X-100, can also help maintain the inhibitor in solution.

Q2: I'm observing precipitation of my inhibitor when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon dilution indicates that the kinetic solubility of your compound has been exceeded. Here are several strategies to mitigate this:

-

Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the inhibitor in your assay.

-

Serial Dilution: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the aqueous buffer to gradually reach the desired final concentration. This can help prevent the compound from crashing out of solution.

-

Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.

-

Formulation Strategies: For in vivo studies, consider more advanced formulation strategies discussed in the Bioavailability section below.

Troubleshooting Quick Guide: Solubility Issues

| Symptom | Possible Cause | Suggested Solution(s) |

| Compound is difficult to dissolve in aqueous buffer. | Low intrinsic solubility. | - Optimize buffer pH. - Add a co-solvent (e.g., ethanol, PEG). - Add a surfactant (e.g., Tween-20). |

| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | Kinetic solubility exceeded. | - Lower the final inhibitor concentration. - Perform serial dilutions. - Briefly sonicate the final solution. |

| Solution becomes cloudy over time during an experiment. | Compound is slowly precipitating out of solution due to instability or temperature changes. | - Maintain a constant temperature. - Reduce incubation time if possible. - Re-evaluate buffer components for potential interactions. |

Category 2: Bioavailability Enhancement

Q3: My this compound has good in vitro potency but shows poor oral bioavailability in animal models. What formulation strategies can I explore?

A3: Poor oral bioavailability for potent compounds is often linked to low solubility and/or poor permeability. Several formulation strategies can enhance oral absorption:

-

Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can improve the dissolution rate. Techniques include:

-

Micronization: Reduces particles to the micrometer range using methods like jet milling.

-

Nanonization: Further reduces particle size to the nanometer scale, for example, through wet bead milling or high-pressure homogenization.

-

-

Amorphous Solid Dispersions (ASDs): Dispersing the API in an amorphous state within a polymer matrix can significantly enhance solubility and dissolution. The amorphous form has a higher energy state and does not require energy to break a crystal lattice, leading to improved dissolution. Common polymers used include HPMC and PVP.

-

Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve absorption. These include:

-

Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

-

-

Co-amorphous Systems: This approach involves combining the amorphous drug with a low-molecular-weight co-former, such as an amino acid, to create a stable amorphous single-phase system. This can improve stability and dissolution compared to the amorphous drug alone.

Q4: How can I assess the potential for improved bioavailability of my formulated this compound in vitro?

A4: Several in vitro assays can help predict the in vivo performance of your formulation:

-

In Vitro Solubility Assays: These are crucial for determining if your formulation strategy has successfully improved the compound's solubility. There are two main types:

-

Kinetic Solubility: Measures the solubility of a compound from a DMSO stock solution added to a buffer. It's a high-throughput method useful for initial screening.

-

Thermodynamic (or Equilibrium) Solubility: Measures the solubility of the solid compound after prolonged incubation in a buffer until equilibrium is reached. This is more relevant for formulation development.

-

-

In Vitro Permeability Assays: These assays predict the ability of a compound to cross the intestinal epithelium.

-

Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion across an artificial lipid membrane. It is a high-throughput method for assessing passive permeability.

-

Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a model of the intestinal epithelium, including the presence of transporters. It can assess both passive diffusion and active transport.

-

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method for assessing the kinetic solubility of a compound.

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.

-

Measurement: Measure the light scattering of the solutions at a specific wavelength using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a method for assessing the passive permeability of a compound.

-

Prepare Donor and Acceptor Plates:

-

Acceptor Plate: Fill a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).

-

Donor Plate: The donor plate has a filter bottom. Coat the filter with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.

-

-

Prepare Compound Solution: Prepare a solution of the test compound in buffer in the donor plate.

-

Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich."

-

Incubation: Incubate the sandwich at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

-

Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

-

Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

-

Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

Papp = (VA / (Area * Time)) * ([Drug]acceptor / ([Drug]donor - [Drug]acceptor))

Where:

-

VA is the volume of the acceptor well.

-

Area is the surface area of the membrane.

-

Time is the incubation time.

-

[Drug] is the concentration of the drug.

-

PAMPA Permeability Classification

| Papp (x 10⁻⁶ cm/s) | Permeability Classification |

| > 1.0 | High |

| 0.1 - 1.0 | Medium |

| < 0.1 | Low |

Visualizations

TrkA Signaling Pathway

Caption: Simplified TrkA signaling cascade upon NGF binding.

Experimental Workflow for Solubility and Permeability Assessment

Caption: Tiered approach for solubility and permeability screening.

Logical Flow for Troubleshooting Bioavailability

Caption: Decision tree for addressing poor bioavailability.

References

Navigating Preclinical Challenges with TrkA Inhibitors: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate adverse events associated with TrkA inhibitors in preclinical studies. The information is designed to offer practical guidance for interpreting and addressing challenges encountered during your experiments.

Troubleshooting Guides & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

On-Target Neurological Adverse Events

Question: We are observing ataxia, impaired balance, and poor coordination in our non-human primate (NHP) studies with a TrkA inhibitor. How can we manage this?

Answer:

These are known on-target effects of Trk inhibition.[1] Management in a preclinical setting involves a combination of careful monitoring, dose adjustment, and supportive care.

Troubleshooting and Management Strategies:

-

Dose-Range Finding and Adjustment: It is crucial to have conducted thorough dose-range finding studies to establish the Maximum Tolerated Dose (MTD).[2] If severe ataxia is observed, consider a dose reduction. A three-stage dose-ranging protocol can help define the maximum repeatable dose (MRD) and provide an early indication of toxicity.[3]

-

Neurological Assessment: Implement a consistent and detailed neurological scoring system to quantify the severity of ataxia. This can include monitoring for gait abnormalities, tremors, and changes in posture.[4][5]

-

Supportive Care:

-

Ensure easy access to food and water to prevent secondary complications.

-

Provide padded flooring or enclosures to minimize the risk of injury from falls.

-

For severe cases, consult with veterinary staff about the possibility of providing temporary supportive slings or other aids.

-

-

Differentiating from Off-Target Effects: While ataxia is a known on-target effect, consider performing a "rescue" experiment in vitro by introducing a constitutively active or inhibitor-resistant form of TrkA to confirm the phenotype is on-target.

Question: Our rat studies show a significant increase in body weight and food consumption. Is this an adverse event, and how should we address it?

Answer:

Increased food consumption and body weight are recognized on-target effects of Trk inhibition, likely due to the role of the TrkB pathway in regulating eating behavior and body weight.

Management and Interpretation:

-

Accurate Monitoring: Precisely record daily food and water intake and body weight.

-

Metabolic Parameters: Consider measuring metabolic parameters such as blood glucose and lipids to understand the metabolic consequences of the observed weight gain.

-

Dose-Response Relationship: Characterize the dose-response relationship for this effect. This will help in selecting a dose for efficacy studies that minimizes this effect while maintaining therapeutic activity.

-

Data Interpretation: When analyzing efficacy data, it is important to consider the potential confounding effects of increased body weight.

Ocular Toxicity

Question: We have observed corneal inflammation and opacity in our rat toxicology studies. What are the best practices for managing this?

Answer:

Corneal inflammation is a potential adverse effect of TrkA inhibitors. Management in preclinical studies focuses on supportive care and careful monitoring.

Supportive Care and Monitoring:

-

Ophthalmic Examinations: Conduct regular ophthalmic examinations by a trained professional to monitor the progression of corneal changes.

-

Topical Lubricants: The use of topical lubricants (artificial tears) can help to soothe the ocular surface and prevent further irritation. Ensure the chosen lubricant is sterile and does not contain any components that could interfere with the study.

-

Anti-Inflammatory Agents: In severe cases, and after consultation with a veterinarian, the use of topical anti-inflammatory agents may be considered. However, the potential for these agents to interfere with the study's primary endpoints must be carefully evaluated.

-

Dose Adjustment: If the corneal toxicity is severe and progressive, a dose reduction or temporary cessation of the drug may be necessary.

Distinguishing On-Target vs. Off-Target Effects

Question: We are observing an unexpected adverse event in our cell-based assays. How can we determine if this is an on-target or off-target effect of our this compound?

Answer:

Differentiating between on-target and off-target effects is critical for accurate data interpretation. Several experimental strategies can be employed.

Experimental Workflow to Differentiate On- and Off-Target Effects:

Caption: Workflow to differentiate on-target vs. off-target effects.

Data on Preclinical Adverse Events of TrkA Inhibitors

The following tables summarize quantitative data on adverse events observed in preclinical studies of various TrkA inhibitors.

Table 1: Preclinical Adverse Events of LPM4870108

| Species | Dose (mg/kg/day) | Adverse Event | Incidence/Severity | Reference |

| Rat | 10 | Corneal Inflammation, Splenic Lymphocytopenia, Hepatocyte Vacuolar Degeneration, Scab Formation, Increased Food Consumption & Body Weight | STD10 (10% severity threshold dose) | |

| Rat | 20 | Mortality | 6/30 rats died or were moribund | |

| Rhesus Monkey | 5, 10, 20 | Gait disturbance, Impaired balance, Poor coordination, Decreased grip strength | Dose-dependent effects |

Table 2: Comparative Preclinical Toxicology of TrkA Inhibitors

| Compound | Species | NOAEL/MTD | Key Adverse Events | Reference |

| Larotrectinib | Rat | - | Malformations at maternal exposures ~11x clinical dose | |

| Rabbit | - | Malformations at maternal exposures ~0.7x clinical dose | ||

| Entrectinib | Rat | 240 mg/kg/day (14 days) | No relevant toxicity observed up to this dose | |

| Pregnant Rat | - | Malformations at exposures ~2.7x human exposure | ||

| LPM4870108 | Rat | 300 mg/kg (acute MTD) | Decreased activity, gait instability (at 1000 mg/kg) | |

| Rhesus Monkey | 20 mg/kg/day (HNSTD) | Neurological deficits (gait, balance, coordination) |

NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose; HNSTD: Highest Non-Severely Toxic Dose.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the safety and tolerability of TrkA inhibitors.

Neurobehavioral Assessment: Rotarod Test for Rats

Objective: To assess motor coordination and balance in rats treated with TrkA inhibitors.

Methodology:

-

Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter (e.g., 6 cm for rats) and a non-slippery surface. The apparatus should have sensors to automatically record the latency to fall.

-

Acclimation and Training:

-

Habituate the animals to the testing room for at least one hour before the first session.

-

Conduct a pre-training phase where animals are placed on the stationary rod for a short period.

-

For training, place the rats on the rotarod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days. If an animal falls, it should be immediately placed back on the rod.

-

-

Testing Procedure:

-

Place the rat on the rotating rod.

-

Start the rotation, either at a constant speed or with a gradually accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall, which is the time the animal remains on the rod.

-

Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.

-

-

Data Analysis: The primary endpoint is the latency to fall. The average latency across trials for each animal is calculated. A significant decrease in latency to fall in the treated group compared to the control group indicates impaired motor coordination.

Cardiovascular Safety: Telemetry in Non-Human Primates

Objective: To continuously monitor cardiovascular parameters (ECG, heart rate, blood pressure) in conscious, freely moving NHPs treated with TrkA inhibitors.

Methodology:

-

Surgical Implantation: Surgically implant a telemetry transmitter in the NHP. The transmitter allows for the wireless collection of cardiovascular data.

-

Acclimation: Allow the animals to recover from surgery and acclimate to the housing conditions and any necessary jackets or harnesses.

-

Data Collection:

-

Record baseline cardiovascular data for a sufficient period before drug administration.

-

Administer the this compound at the desired dose and route.

-

Continuously record ECG, heart rate, and blood pressure for a specified period post-dose (e.g., 24 hours).

-

-

Data Analysis:

-

Analyze the telemetry data for changes in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (PR, QRS, QT, QTc).

-

Compare the post-dose data to the baseline data for each animal and to the vehicle control group.

-

Pay close attention to any significant changes, particularly QT interval prolongation, which can be a safety concern.

-

Signaling Pathways and Mechanistic Diagrams

Understanding the underlying signaling pathways of TrkA is crucial for interpreting on-target adverse events.

TrkA Signaling Pathway

Nerve growth factor (NGF) binding to TrkA receptors leads to receptor dimerization and autophosphorylation, initiating several downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways. These pathways are critical for neuronal survival, differentiation, and function.

Caption: Overview of the main TrkA signaling pathways.

Hypothesized Mechanism of this compound-Induced Ataxia

The cerebellum plays a critical role in motor coordination and balance. Trk receptors are expressed in the cerebellum, and their signaling is important for neuronal function. Inhibition of TrkA in the cerebellum may disrupt normal neuronal signaling, leading to the observed ataxia and impaired coordination.

Caption: Hypothesized mechanism of this compound-induced ataxia.

References

Overcoming limitations in the synthesis of complex TrkA inhibitor scaffolds.

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common limitations in the synthesis of complex TrkA (Tropomyosin receptor kinase A) inhibitor scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing complex TrkA inhibitor scaffolds, particularly macrocyclic ones?

A1: The synthesis of complex TrkA inhibitors, especially those with macrocyclic scaffolds, presents several key challenges:

-

Low yields in macrocyclization: Ring-closing reactions are often challenging, with yields depending on the linker size and geometry.[1]

-

Steric hindrance: Bulky substituents on the reacting molecules can impede bond formation, leading to low yields.

-

Side reactions: Competing intermolecular reactions (polymerization) can reduce the yield of the desired intramolecular macrocyclization.[1]

-

Purification: The separation of the desired macrocycle from starting materials, side products, and catalysts can be difficult.

-

Stereochemistry control: Establishing and maintaining the correct stereochemistry at multiple chiral centers is crucial for biological activity.

-

Protecting group strategy: Multi-step syntheses often require a careful selection of protecting groups to mask reactive functional groups, and their subsequent removal can be challenging.[2]

Q2: What are the main signaling pathways activated by TrkA, and how does this inform inhibitor design?

A2: TrkA, upon activation by its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates, initiating several downstream signaling cascades crucial for neuronal survival, differentiation, and proliferation.[3][4] The three major pathways are:

-

RAS/MAPK Pathway: Promotes cell differentiation and survival.

-

PI3K/AKT Pathway: Crucial for cell survival and growth.

-

PLCγ Pathway: Involved in synaptic plasticity and neurotransmitter release.

Understanding these pathways is critical for designing TrkA inhibitors. The inhibitors are typically designed to bind to the ATP-binding site of the TrkA kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways, thereby inhibiting tumor growth in cancers driven by TrkA fusions.

Q3: How can I improve the yield of my Suzuki-Miyaura cross-coupling reaction when synthesizing a biaryl this compound scaffold?

A3: Low yields in Suzuki-Miyaura coupling are a common issue. Here are some troubleshooting steps:

-

Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich substrates, bulky, electron-rich ligands can be beneficial. A screening of different catalyst/ligand combinations is often necessary.

-

Base and Solvent: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system is crucial for activating the boronic acid and ensuring solubility.

-

Reaction Temperature: Increasing the reaction temperature can sometimes improve yields, but it may also lead to degradation. Microwave-assisted synthesis can be a good option to reduce reaction times and improve yields.

-

Purity of Reagents: Ensure that your aryl halide, boronic acid, and solvent are pure and dry. Impurities can poison the catalyst.

-

Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Q4: I am struggling with the stereoselectivity of a chiral amine synthesis for my this compound. What can I do?

A4: Achieving high stereoselectivity in chiral amine synthesis is a common challenge. Here are some strategies:

-

Chiral Auxiliaries: The use of a chiral auxiliary can control the facial selectivity of the reaction. However, low diastereoselectivity can result from conformational flexibility or a mismatch between the auxiliary and the substrate.

-

Asymmetric Catalysis: Employing a chiral catalyst, such as a transition metal complex with a chiral ligand for asymmetric hydrogenation, can provide high enantioselectivity. Screening different ligands is often necessary to find the optimal one for your substrate.

-

Biocatalysis: Enzymes like transaminases can offer very high enantiomeric excess (>99% ee) and are a good option for challenging substrates.

-

Reaction Temperature: Lowering the reaction temperature often increases selectivity by favoring the transition state with the lower activation energy.

-

Purification: Chiral HPLC or SFC can be used to separate enantiomers if the synthesis results in a racemic or diastereomeric mixture.

Troubleshooting Guides

Problem 1: Low Yield in Macrocyclic Ring-Closing Metathesis (RCM)

| Potential Cause | Troubleshooting Steps |

| Catalyst deactivation | Ensure all reagents and solvents are pure and dry. Use a more robust catalyst (e.g., second-generation Grubbs or Hoveyda-Grubbs catalysts). |

| Intermolecular side reactions | Perform the reaction at high dilution (typically 0.001-0.01 M) to favor intramolecular cyclization. Use a syringe pump for slow addition of the substrate to the reaction mixture. |

| Poor substrate reactivity | Modify the substrate to reduce steric hindrance near the alkene moieties. Experiment with different catalysts that have different substrate tolerances. |

| Product decomposition | Monitor the reaction closely and stop it as soon as the starting material is consumed. Use milder reaction conditions (e.g., lower temperature). |

Problem 2: Incomplete or Failed Suzuki-Miyaura Coupling

| Potential Cause | Troubleshooting Steps |

| Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |

| Poor solubility of reactants | Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature. |

| Decomposition of boronic acid | Use freshly prepared or purchased boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester). |

| Side reactions (e.g., homocoupling) | Ensure proper degassing of the reaction mixture. Optimize the base and reaction temperature. |

Data Presentation

Table 1: Comparison of Yields for Key Synthetic Steps in this compound Synthesis

| Reaction Type | This compound Scaffold | Conditions | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | Biaryl precursor for Lumacaftor | Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 80 °C | 82 | |

| Suzuki-Miyaura Coupling | 3-Arylselenophene | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C | 60-95 | Benchchem |

| Nitro Reduction | Larotrectinib intermediate | Fumarate salt | 83 | |

| Final Urea Formation | Larotrectinib | Phenyl chloroformate, (S)-3-hydroxypyrrolidine, H₂SO₄ | 92 | |

| Amide Coupling | Entrectinib | Acyl chloride, pyridine, -30 to -40 °C | 66 (3 steps) | |

| Macrocyclization (RCM) | 14-membered heterocycle | 2nd Gen. Grubbs catalyst | 70 | Wikipedia |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of biaryl scaffolds common in TrkA inhibitors.

-

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Pyrazole Core (a common scaffold in TrkA inhibitors)

This protocol describes a general method for the Knorr pyrazole synthesis.

-

Reactant Preparation: To a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 equiv) and a suitable solvent (e.g., ethanol).

-

Hydrazine Addition: Slowly add the hydrazine derivative (1.0 equiv) to the stirring solution. An exothermic reaction may be observed.

-

Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., ethanol). Dry the product under vacuum.

Visualizations

TrkA Signaling Pathway

Caption: Simplified TrkA signaling pathway and the point of inhibition.

Experimental Workflow for this compound Synthesis

Caption: General experimental workflow for the synthesis of a this compound.

Troubleshooting Logic for Low Yield

Caption: A logical workflow for troubleshooting low reaction yields.

References

Validation & Comparative

A head-to-head comparison of larotrectinib and entrectinib in NTRK fusion cancers.

A Comprehensive Guide for Researchers and Drug Development Professionals

The discovery of neurotrophic tyrosine receptor kinase (NTRK) gene fusions as oncogenic drivers has ushered in a new era of precision oncology. Two pioneering drugs, larotrectinib and entrectinib, have emerged as highly effective targeted therapies for patients with NTRK fusion-positive solid tumors, irrespective of their tissue of origin. This guide provides a detailed head-to-head comparison of these two first-in-class TRK inhibitors, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental data that underpin their use.

Mechanism of Action: Targeting the Aberrant TRK Signaling Cascade

Both larotrectinib and entrectinib are potent, orally bioavailable, ATP-competitive inhibitors of the TRK family of receptor tyrosine kinases: TRKA, TRKB, and TRKC.[1][2] In NTRK fusion cancers, a chromosomal rearrangement leads to the fusion of an NTRK gene with an unrelated gene, resulting in the expression of a chimeric TRK fusion protein. This fusion protein is constitutively active, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation and survival.[3][4]

Larotrectinib is a highly selective inhibitor of the TRK family of proteins.[5] Entrectinib, on the other hand, is a multi-kinase inhibitor that, in addition to targeting TRKA/B/C, also inhibits ROS1 and anaplastic lymphoma kinase (ALK).

The inhibition of TRK fusion proteins by both drugs blocks critical downstream signaling pathways, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, thereby inducing tumor cell apoptosis and halting proliferation.

Caption: Simplified TRK Signaling Pathway and Inhibition.

Clinical Efficacy: A Comparative Overview

While no head-to-head randomized controlled trials have directly compared larotrectinib and entrectinib, data from their respective pivotal single-arm trials and subsequent analyses provide a basis for comparison. Both drugs have demonstrated remarkable and durable responses across a wide range of NTRK fusion-positive solid tumors in both adult and pediatric populations.

| Efficacy Endpoint | Larotrectinib (Pooled Analysis) | Entrectinib (Integrated Analysis) |

| Overall Response Rate (ORR) | 75% (95% CI: 61%, 85%) | 57% (95% CI: 43.2-70.8) |

| Complete Response (CR) | 22% | 7.4% |

| Median Duration of Response (DoR) | Not Reached (at time of initial approval) | 10.4 months (95% CI: 7.1 to not estimable) |

| Median Progression-Free Survival (PFS) | Not Reached (at time of initial approval) | 11.2 months (95% CI: 8.0-14.9) |

Note: Data is from initial approval integrated analyses and may vary with longer follow-up and expanded datasets. A matching-adjusted indirect comparison (MAIC) suggested that after balancing baseline characteristics, larotrectinib was associated with a longer overall survival and duration of response compared to entrectinib.

Central Nervous System (CNS) Activity

A key differentiator between the two agents is their activity within the central nervous system. Entrectinib was specifically designed to cross the blood-brain barrier and has demonstrated intracranial activity in patients with primary CNS tumors and brain metastases. While larotrectinib also shows CNS activity, some studies suggest entrectinib may have more favorable properties for CNS penetration due to weaker interaction with the P-glycoprotein efflux pump.

| CNS Efficacy | Larotrectinib | Entrectinib |

| Intracranial ORR | 60% in patients with brain metastases (small subset) | 54.5% in patients with baseline CNS metastases |

Note: Data from separate analyses and patient populations.

Safety and Tolerability

Both larotrectinib and entrectinib are generally well-tolerated, with most adverse events being grade 1 or 2 and manageable.

| Common Adverse Events (≥20%) | Larotrectinib | Entrectinib |

| Neurological | Dizziness | Dizziness, Dysgeusia, Cognitive impairment |

| Gastrointestinal | Nausea, Vomiting, Constipation, Diarrhea | Constipation, Diarrhea, Nausea, Vomiting |

| General | Fatigue | Fatigue, Edema, Weight gain |

| Hepatic | Increased AST, Increased ALT | |

| Respiratory | Cough |

Note: This is not an exhaustive list of all potential adverse events. Entrectinib's label includes warnings and precautions for congestive heart failure, CNS effects, skeletal fractures, hepatotoxicity, hyperuricemia, QT interval prolongation, and vision disorders. Larotrectinib's label includes warnings for neurotoxicity, hepatotoxicity, and embryo-fetal toxicity.

Mechanisms of Resistance

As with other targeted therapies, acquired resistance can develop to both larotrectinib and entrectinib. The most common on-target resistance mechanism involves the acquisition of mutations in the NTRK kinase domain, particularly solvent front mutations (e.g., NTRK1 G595R, NTRK3 G623R). Off-target resistance can occur through the activation of bypass signaling pathways, such as the MAPK pathway via KRAS mutations.

Experimental Protocols

The development and evaluation of larotrectinib and entrectinib have relied on a suite of preclinical and clinical assays. Below are generalized methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay determines the potency of the inhibitors against the target kinases.

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

-

Recombinant human TRKA, TRKB, and TRKC kinase domains are incubated with a suitable substrate and varying concentrations of the inhibitor (larotrectinib or entrectinib) in an assay buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

After a defined incubation period, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using methods such as fluorescence or luminescence-based assays.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This assay assesses the effect of the inhibitors on the viability of cancer cells harboring NTRK fusions.

Methodology (using CCK-8):

-

NTRK fusion-positive cancer cell lines are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of larotrectinib or entrectinib for a specified period (e.g., 72 hours).

-

A Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is calculated as a percentage relative to untreated control cells.

In Vivo Tumor Xenograft Model

This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.

Caption: Workflow for In Vivo Tumor Xenograft Model.

Methodology:

-

Human cancer cells with a known NTRK fusion are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

The treatment group receives the inhibitor (larotrectinib or entrectinib) orally at a specified dose and schedule.

-

The control group receives a vehicle control.

-

Tumor volumes are measured regularly to assess the anti-tumor efficacy.

Conclusion

Larotrectinib and entrectinib represent a significant advancement in the treatment of NTRK fusion-positive cancers, offering a tumor-agnostic therapeutic strategy with high response rates and durable clinical benefit. Larotrectinib is a highly selective TRK inhibitor, while entrectinib offers broader kinase inhibition, including ROS1 and ALK. While both drugs are effective, considerations such as the presence of CNS metastases and the specific safety profile may influence treatment decisions. The ongoing collection of real-world data and further clinical studies will continue to refine our understanding of the comparative effectiveness of these two important targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. The Safety Profiles of Two First-Generation NTRK Inhibitors: Analysis of Individual Case Safety Reports from the FDA Adverse Event Reporting System (FAERS) Database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. becarispublishing.com [becarispublishing.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]

Assessing the cross-reactivity profile of TrkA inhibitors against a panel of kinases.

In the landscape of targeted cancer therapy, inhibitors of Tropomyosin receptor kinase A (TrkA) have emerged as a significant class of drugs, particularly for tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. The efficacy of these inhibitors is intrinsically linked to their selectivity, a measure of their potency against the intended TrkA target versus other kinases in the human kinome. This guide provides a comparative assessment of the cross-reactivity profiles of several TrkA inhibitors, offering researchers, scientists, and drug development professionals a detailed look at their performance based on available experimental data.

Kinase Inhibitor Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both its efficacy and its potential for off-target side effects. Here, we compare the selectivity of both approved and investigational TrkA inhibitors against a panel of kinases. The data, presented as half-maximal inhibitory concentrations (IC50), summarizes the potency of these compounds. A lower IC50 value indicates a higher potency.

| Kinase Target | Larotrectinib IC50 (nM) | Entrectinib IC50 (nM) | Nintedanib IC50 (nM) | Cabozantinib IC50 (nM) |

| TrkA | ~2-20 (cellular)[1] | 1[2] | <100[3] | Data not available |

| TrkB | Data not available | 3[2] | Data not available | Strong inhibition |

| TrkC | Data not available | 5 | Data not available | Data not available |

| ALK | Data not available | 12 | Data not available | Data not available |

| ROS1 | >1000 | 7 | Data not available | Inhibition noted |

| VEGFR1 | Data not available | Data not available | 300-1000 | Data not available |

| VEGFR2 | Data not available | Data not available | 46 | 14 |

| VEGFR3 | Data not available | Data not available | 33 | Data not available |

| PDGFRα | Data not available | Data not available | 41 | Data not available |

| PDGFRβ | Data not available | Data not available | 58 | Data not available |

| FGFR1 | Data not available | Data not available | 300-1000 | Data not available |

| FGFR2 | Data not available | Data not available | 257 | Data not available |

| FGFR3 | Data not available | Data not available | 300-1000 | Data not available |

| MET | Data not available | Data not available | Data not available | 2 |

| RET | Data not available | Data not available | Data not available | 8 |

| KIT | Data not available | Data not available | Data not available | Inhibition noted |

| AXL | Data not available | Data not available | Data not available | Inhibition noted |

Discussion of Cross-Reactivity:

Larotrectinib is presented as a highly selective Trk inhibitor. In a screening against 255 kinases at a 1 µmol/L concentration, Larotrectinib demonstrated significant inhibition (>50%) of only TRKA, TRKB, TRKC, ROS1, and ACK1. In contrast, Entrectinib is a multi-kinase inhibitor with potent activity against TrkA/B/C, ROS1, and ALK. At a 1 µmol/L concentration, Entrectinib inhibited 75 out of 255 kinases by more than 50%. While this broader spectrum can be advantageous in treating cancers driven by different kinase fusions, it may also contribute to a wider range of off-target effects.

Nintedanib is characterized as a triple angiokinase inhibitor, potently targeting VEGFR 1-3, PDGFR α and β, and FGFR 1-3. Beyond these, it was found to inhibit an additional 21 kinases with IC50 values below 100 nmol/l from a panel of 245 kinases. Cabozantinib is another multi-kinase inhibitor with activity against MET, AXL, and VEGF receptors, as well as other kinases like RET, KIT, and TrkB.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the TrkA signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.

Experimental Protocols

The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development. In vitro biochemical assays are the primary method for generating this data. A common and robust method is the ADP-Glo™ Kinase Assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

1. Reagent Preparation:

-

Test Compound: Prepare a serial dilution of the this compound in an appropriate solvent (e.g., DMSO). Further dilute in kinase assay buffer to achieve the final desired concentrations.

-

Kinase Solution: Dilute the purified recombinant kinases to the desired concentration in kinase assay buffer.

-

Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate for each kinase and ATP at a concentration near the Km for that kinase.

2. Assay Procedure:

-

Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

-